Photogen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

156946-45-1 |

|---|---|

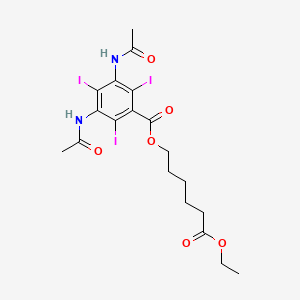

Molecular Formula |

C19H23I3N2O6 |

Molecular Weight |

756.1 g/mol |

IUPAC Name |

(6-ethoxy-6-oxohexyl) 3,5-diacetamido-2,4,6-triiodobenzoate |

InChI |

InChI=1S/C19H23I3N2O6/c1-4-29-12(27)8-6-5-7-9-30-19(28)13-14(20)17(23-10(2)25)16(22)18(15(13)21)24-11(3)26/h4-9H2,1-3H3,(H,23,25)(H,24,26) |

InChI Key |

NRZZLYODXDSLEK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCCOC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I |

Canonical SMILES |

CCOC(=O)CCCCCOC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I |

Other CAS No. |

156946-45-1 |

Synonyms |

WIN 67722 WIN-67722 |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of Photopharmacology: A Technical Guide to the Mechanism of Light-Activated Therapeutics

An in-depth analysis for researchers, scientists, and drug development professionals on the core mechanisms, experimental validation, and future directions of photopharmacology, a field that may be colloquially referred to as "Photogen."

The term "this compound" does not correspond to a specific approved drug but rather aptly describes the burgeoning field of photopharmacology. This area of research focuses on the development of drugs that can be activated and deactivated with light, offering unprecedented spatiotemporal control over therapeutic action. This precision targeting holds the promise of minimizing off-target side effects and revolutionizing treatment for a myriad of diseases, including cancer, diabetes, and neurological disorders.[1][2]

This technical guide delves into the core mechanisms of action of photopharmacological agents, provides an overview of the experimental protocols used to characterize them, and presents key quantitative data for prominent examples.

Core Mechanisms of Photopharmacology

The ability to control a drug's activity with light is primarily achieved through two distinct, yet related, strategies: the incorporation of photoswitchable moieties and the use of photocleavable "caging" groups.

Photoswitchable Compounds: Reversible Control of Bioactivity

The most prevalent strategy in photopharmacology involves the integration of a molecular photoswitch into the structure of a pharmacologically active molecule.[3] These photoswitches are molecules that can reversibly isomerize between two distinct geometric states upon exposure to specific wavelengths of light.[4] This change in shape alters the overall conformation of the drug, thereby modulating its ability to interact with its biological target.[5]

The most commonly used class of photoswitches are azobenzenes .[6] In its thermodynamically stable trans form, the azobenzene (B91143) moiety is typically planar. Upon irradiation with UV or blue light, it isomerizes to a non-planar cis form.[7] This isomerization is reversible, with the cis form relaxing back to the trans form either thermally or upon exposure to a different, often longer, wavelength of light (e.g., green or yellow light).[8] This reversible switching allows for the repeated turning on and off of drug activity.

A prime example of a photoswitchable drug is JB253, a modified version of the anti-diabetic drug glimepiride.[9] JB253 incorporates an azobenzene group, allowing for light-dependent control of insulin (B600854) release.[10]

References

- 1. Photoswitchable drugs: the light at the end of the tunnel? | Communicating Chemistry (2019w209) [blogs.ubc.ca]

- 2. palatinate.org.uk [palatinate.org.uk]

- 3. researchgate.net [researchgate.net]

- 4. In search of a photoswitchable drug for serotonin receptors: a molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 6. Recent Progress in Azobenzene-Based In Vivo Photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Photopharmacology of Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 10. researchgate.net [researchgate.net]

The Photogen Principle: A Technical Guide to In Vivo Imaging with Light-Emitting Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and quantify biological processes within a living organism in real-time is paramount for advancing biomedical research and expediting drug development. The "photogen principle" encompasses a suite of powerful in vivo imaging techniques that rely on the generation of light, or photons, from within the subject. This guide provides an in-depth technical overview of the core concepts, methodologies, and applications of photogenic imaging, with a focus on bioluminescence and chemiluminescence. Unlike fluorescence imaging, which requires an external light source for excitation and can be hampered by autofluorescence, photogenic methods offer a high signal-to-noise ratio, making them exceptionally sensitive for tracking cellular and molecular events in vivo.[1][2]

Core Concepts: Bioluminescence and Chemiluminescence

The foundation of photogenic in vivo imaging lies in chemical reactions that produce light. This is broadly categorized into bioluminescence and chemiluminescence.

Bioluminescence (BLI) is the production of light by living organisms. In the context of in vivo imaging, this is achieved by introducing a reporter gene, typically encoding an enzyme called luciferase, into the cells or animal model of interest.[3] When the corresponding substrate, a luciferin, is administered, the luciferase catalyzes a reaction that releases energy in the form of light.[3] The emitted photons can then be detected and quantified by a sensitive camera.

Chemiluminescence (CLI) is the emission of light as the result of a chemical reaction, not necessarily involving an enzyme from a living organism. For in vivo applications, a chemiluminescent probe is introduced, which reacts with a specific molecule or enzyme in the body to produce light. A common example is the use of luminol (B1675438) to detect reactive oxygen species (ROS) generated during inflammation.[4]

The primary advantage of both techniques is the absence of a need for an external excitation light source, which minimizes background autofluorescence and the potential for phototoxicity.[1][5] This results in a very high signal-to-noise ratio, enabling the detection of a small number of cells or low levels of molecular activity deep within the tissue.[1][6]

Quantitative Data of Common Photogenic Systems

The choice of a photogenic reporter system depends on the specific application, considering factors like quantum yield (the efficiency of photon emission), emission wavelength (longer wavelengths penetrate tissue better), and substrate requirements. The following table summarizes key quantitative data for commonly used luciferases in in vivo imaging.

| Luciferase Reporter | Substrate | Peak Emission Wavelength (in vivo) | Quantum Yield | Key Features |

| Firefly Luciferase (FLuc) | D-Luciferin | ~560-620 nm | ~0.41 - 0.61[7][8][9] | High quantum yield, red-shifted emission suitable for in vivo imaging, ATP-dependent. |

| Renilla Luciferase (RLuc) | Coelenterazine | ~480 nm | ~0.07[10] | ATP-independent, emits blue light which has limited tissue penetration. Often used in dual-luciferase assays. |

| Gaussia Luciferase (GLuc) | Coelenterazine | ~470-480 nm | Higher than FLuc and RLuc[3][11][12] | ATP-independent, secreted from cells allowing for analysis from blood or urine samples, very bright but has a flash-type signal.[13] |

| Click Beetle Luciferases (CBR) | D-Luciferin | Green (~540 nm) to Red (~620 nm) | Varies by mutant | Different color emissions from the same substrate allow for multiplexing. Red-shifted variants are good for in vivo imaging.[14] |

| NanoLuc® Luciferase (NLuc) | Furimazine | ~460 nm | High | Extremely bright and stable, small size is advantageous for creating fusion proteins. Blue emission can be a limitation for deep tissue imaging. |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and reliable data from in vivo photogenic imaging studies. Below are methodologies for key experiments.

General In Vivo Bioluminescence Imaging Protocol (Mouse Model)

This protocol outlines the standard procedure for imaging tumor growth or tracking luciferase-expressing cells in a mouse model.

Materials:

-

Luciferase-expressing cells

-

Animal model (e.g., immunodeficient mouse)

-

Anesthetic (e.g., isoflurane)[17]

-

In vivo imaging system (e.g., IVIS Spectrum)

-

Sterile syringes and needles

Procedure:

-

Cell Implantation: Inject the desired number of luciferase-expressing cells into the animal model. The route of injection (e.g., subcutaneous, intravenous, orthotopic) will depend on the experimental goals. Allow sufficient time for the cells to establish and grow.

-

Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane.[17] Place the animal in the imaging chamber on a heated stage to maintain body temperature.

-

Substrate Administration: Inject the D-luciferin solution intraperitoneally (i.p.) at a dose of 150 mg/kg body weight.[18] The timing between injection and imaging is critical and should be optimized for the specific model, but is typically 10-20 minutes.[15]

-

Image Acquisition: Acquire bioluminescent images using the in vivo imaging system. Set the exposure time based on the signal intensity to avoid saturation. A typical starting point is 1-5 minutes.[19]

-

Data Analysis: Quantify the light emission from a defined region of interest (ROI). The data is typically expressed as photons per second per centimeter squared per steradian (p/s/cm²/sr).

In Vivo Chemiluminescence Imaging of Inflammation (Mouse Model)

This protocol describes the use of luminol to detect myeloperoxidase (MPO) activity, a marker of acute inflammation.

Materials:

-

Animal model of inflammation (e.g., induced dermatitis)

-

Luminol solution (sterile)

-

Anesthetic (e.g., isoflurane)

-

In vivo imaging system

Procedure:

-

Induction of Inflammation: Induce an inflammatory response in the animal model according to the specific experimental design (e.g., topical application of an irritant).

-

Animal Preparation: Anesthetize the mouse and place it in the imaging chamber as described for BLI.

-

Probe Administration: Administer the luminol solution systemically, for example, via intraperitoneal injection.[4]

-

Image Acquisition: Immediately begin acquiring chemiluminescent images. The light emission is often rapid and transient, so a dynamic imaging sequence may be necessary.

-

Data Analysis: Quantify the signal from the region of interest to assess the level of MPO activity and inflammation.

Visualizing Biological Processes with the this compound Principle

Photogenic imaging is a powerful tool for studying complex biological processes. The following sections provide examples of signaling pathways and experimental workflows that can be visualized using this technology, complete with diagrams generated using the Graphviz DOT language.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor kappa B (NF-κB) is a key transcription factor involved in inflammatory responses.[20][21] Its activation can be monitored in vivo using transgenic animals that express luciferase under the control of an NF-κB response element.[20]

Caption: NF-κB signaling pathway leading to luciferase expression.

Focal Adhesion Kinase (FAK) Signaling in Cancer

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell migration and cancer metastasis.[22] Its activity can be monitored using biosensors that produce a light signal upon FAK-mediated events.

Caption: FAK signaling cascade and its detection with a photogenic biosensor.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in development and disease. Its activity can be measured using a luciferase reporter construct with TCF/LEF binding sites.[23][24]

Caption: Wnt/β-catenin signaling pathway in "OFF" and "ON" states.

General Experimental Workflow for In Vivo Imaging

The following diagram illustrates the typical workflow for an in vivo imaging experiment using photogenic probes.

Caption: A generalized workflow for in vivo photogenic imaging experiments.

Conclusion

The this compound principle, through bioluminescence and chemiluminescence imaging, offers researchers a highly sensitive and non-invasive window into the dynamic biological processes occurring within a living organism. The ability to longitudinally monitor cellular trafficking, gene expression, and signaling pathway activity in the same animal over time reduces experimental variability and the number of animals required for a study. As new and improved luciferases and chemiluminescent probes with brighter signals and red-shifted emission spectra are developed, the applications of photogenic imaging in fundamental research and drug development will continue to expand, providing deeper insights into health and disease.

References

- 1. Bioluminescence imaging in live cells and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectralinvivo.com [spectralinvivo.com]

- 3. Gaussia princeps luciferase - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Bioluminescence imaging of myeloperoxidase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. se.promega.com [se.promega.com]

- 6. Tracking Early Autoimmune Disease by Bioluminescent Imaging of NF-κB Activation Reveals Pathology in Multiple Organ Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Bioluminescent Imaging (BLI): Noninvasive Visualization and Interrogation of Biological Processes in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantum yields and kinetics of the firefly bioluminescence reaction of beetle luciferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis of Bioluminescence Optical Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. assaycell.com [assaycell.com]

- 12. athenaes.com [athenaes.com]

- 13. Directed molecular evolution reveals Gaussia luciferase variants with enhanced light output stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative comparison of click beetle and firefly luciferases for in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. laboratory-equipment.com [laboratory-equipment.com]

- 17. Bioluminescence Imaging [protocols.io]

- 18. bio-protocol.org [bio-protocol.org]

- 19. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]

- 20. In Vivo Bioluminescence Imaging of Nuclear Factor kappaB Activation: A Valuable Model for Studying Inflammatory and Oxidative Stress in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 23. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Firefly Bioluminescence Pathway

A Note on Terminology: The term "Photogen" is not a standard scientific term for a specific bioluminescence pathway. This guide will focus on the well-characterized and widely utilized firefly bioluminescence pathway, which is likely the subject of your interest. This pathway is a cornerstone of various biotechnological applications due to its high quantum yield and the ATP-dependence of its light-emitting reaction.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core firefly bioluminescence pathway, including its mechanism, quantitative aspects, and common experimental protocols.

Core Mechanism of Firefly Bioluminescence

The light-emitting process in fireflies is an enzyme-catalyzed chemiluminescent reaction. The key components of this pathway are the enzyme firefly luciferase, the substrate D-luciferin, adenosine (B11128) triphosphate (ATP), magnesium ions (Mg²⁺), and molecular oxygen (O₂). The overall reaction is remarkably efficient, with a high quantum yield, meaning a significant portion of the energy is released as light.

The reaction proceeds in two main steps:

-

Adenylation of D-luciferin: In the presence of ATP and Mg²⁺, firefly luciferase catalyzes the adenylation of the carboxyl group of D-luciferin. This reaction forms an intermediate, luciferyl-adenylate (LH₂-AMP), and releases inorganic pyrophosphate (PPi).

-

Oxidative Decarboxylation of Luciferyl-Adenylate: The luciferyl-adenylate intermediate is then oxidized by molecular oxygen, leading to a cyclic peroxide (a dioxetanone ring). This unstable intermediate rapidly decarboxylates, releasing carbon dioxide (CO₂) and an electronically excited form of oxyluciferin. As the excited oxyluciferin decays to its ground state, it emits a photon of light. The color of the light emitted can range from yellow-green to red, depending on the specific luciferase enzyme and environmental factors such as pH and the presence of certain metal ions.[1][2]

The chemical equation for the overall reaction is:

D-luciferin + ATP + O₂ ---(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + light

Signaling Pathway Diagram

Caption: The biochemical pathway of firefly bioluminescence.

Quantitative Data

The firefly bioluminescence reaction is characterized by several key quantitative parameters that are important for its application in research and drug discovery.

| Parameter | Value | Conditions/Notes | Reference |

| Quantum Yield (QY) | 0.15 - 0.61 | Varies with the specific luciferase enzyme. The green-light emitting luciferase from Pyrearinus termitilluminans has a high QY of 0.61. The QY for Photinus pyralis luciferase is approximately 0.41-0.48. | [3][4][5] |

| Emission Maximum (λ_max) | 550 - 620 nm | Yellow-green to red light. The exact wavelength is sensitive to pH and the presence of certain metal ions. | [1][6] |

| Michaelis Constant (K_m) for D-luciferin | Varies | Dependent on the specific luciferase and assay conditions. | [5][7] |

| Michaelis Constant (K_m) for ATP | Varies | Dependent on the specific luciferase and assay conditions. | [5][7] |

| Optimal pH | ~7.6 - 8.0 | The reaction is sensitive to pH, with optimal activity in a slightly alkaline buffer. | [6][8] |

Experimental Protocols

The firefly bioluminescence pathway is the foundation for highly sensitive and quantitative assays, most notably the luciferase reporter gene assay and ATP detection assays.

Luciferase Reporter Gene Assay

This assay is used to study the transcriptional activity of a promoter or other regulatory DNA element. The regulatory element of interest is cloned upstream of the firefly luciferase gene in an expression vector. This vector is then introduced into cells. The amount of light produced upon addition of luciferin (B1168401) and ATP is proportional to the amount of luciferase protein expressed, which in turn reflects the activity of the regulatory element.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Seed cells in a multi-well plate at a suitable density.

-

Co-transfect the cells with the experimental firefly luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Incubate for 24-48 hours to allow for gene expression.

-

-

Compound Treatment (for drug screening):

-

Treat the transfected cells with the test compounds at various concentrations.

-

Include appropriate vehicle controls.

-

Incubate for a defined period (e.g., 6-24 hours).

-

-

Cell Lysis:

-

Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

-

Add a passive lysis buffer to each well.

-

Incubate at room temperature for about 15 minutes with gentle rocking to ensure complete cell lysis.

-

-

Luminescence Measurement:

-

Prepare the firefly luciferase assay reagent by mixing the assay buffer with the D-luciferin substrate.

-

Add the prepared assay reagent to a sample of the cell lysate in a luminometer-compatible plate or tube.

-

Immediately measure the luminescence using a luminometer. The signal is often a "flash" that decays over time, so rapid measurement is crucial.[9]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

Compare the normalized luciferase activity of treated cells to that of control cells to determine the effect of the test compound.

-

ATP Detection Assay

The ATP-dependence of the firefly luciferase reaction allows for its use in quantifying ATP levels, which is a common method for assessing cell viability and cytotoxicity.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Plate cells in a multi-well plate and treat them with compounds of interest.

-

-

ATP Assay:

-

Add a single reagent containing luciferase, luciferin, and a cell lysis agent directly to the cell culture wells.

-

The reagent lyses the cells, releasing ATP.

-

The luciferase then catalyzes the light-producing reaction using the released ATP.

-

-

Luminescence Measurement:

-

Incubate the plate for a short period to allow the reaction to stabilize.

-

Measure the luminescence, which is directly proportional to the ATP concentration and, therefore, the number of viable cells.

-

Experimental Workflow Diagram

Caption: A typical workflow for a luciferase reporter gene assay.

References

- 1. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 2. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantum yields and kinetics of the firefly bioluminescence reaction of beetle luciferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quantum yields and quantitative spectra of firefly bioluminescence with various bivalent metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. worldscientific.com [worldscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.origene.com [cdn.origene.com]

The Rise and Transformation of Photogen: A Technical History of Light-Based Therapeutics and Diagnostics

A deep dive into the core technologies of Photogen Technologies, Inc., focusing on the photodynamic therapy agent PH-10 (Rose Bengal Sodium) and the nanoparticulate imaging agent PH-50.

This technical guide provides a comprehensive overview of the discovery and development history of the technologies pioneered by this compound Technologies, Inc., a biotechnology firm active in the late 1990s and early 2000s. While not a single entity, "this compound" represents a platform of innovation in light-activated therapeutics and advanced diagnostic imaging. This document, intended for researchers, scientists, and drug development professionals, details the scientific underpinnings of the company's key compounds, PH-10 and PH-50, their subsequent development by successor companies, and the fundamental principles of the technologies they employed.

Corporate History: From this compound to Successor Entities

This compound Technologies, Inc. was a development-stage biotechnology company focused on creating minimally invasive products for the treatment and diagnosis of various diseases using light-based technologies. The company's core strategy revolved around two main areas: photodynamic therapy (PDT) and advanced diagnostic imaging, with a significant focus on the application of two-photon excitation (TPE) technology.[1]

In the early 2000s, this compound underwent a significant corporate restructuring. Its therapeutic business, including the lead compound PH-10, was transferred to Valley Pharmaceuticals, which subsequently merged with Provectus Pharmaceuticals Inc. (now Provectus Biopharmaceuticals, Inc.).[2] The remaining entity, which retained the rights to the imaging agent PH-50, was renamed IMCOR Pharmaceutical Co. and shifted its focus to cardiovascular and lymphography imaging.[3][4]

PH-10 (Rose Bengal Sodium): A Photodynamic Therapy Agent

PH-10, identified as Rose Bengal Sodium, was this compound's lead therapeutic candidate for dermatological and oncological applications. Now known as PV-10 under the development of Provectus Biopharmaceuticals, this compound is a halogenated xanthene that functions as a potent photosensitizer.[5][6]

Mechanism of Action

The therapeutic effect of PH-10 is based on the principles of photodynamic therapy. Upon administration, the photosensitizer accumulates in target tissues, such as tumors. Subsequent illumination with light of a specific wavelength (in the case of Rose Bengal, typically green light) excites the molecule from its ground state to an unstable triplet state. This excited state then transfers its energy to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[7][8]

These ROS induce cellular damage through multiple pathways, leading to tumor cell death via apoptosis and necrosis. The process initiates with oxidative stress, causing damage to cellular components like the cell membrane through lipid hydroperoxidation.[9][10] This triggers a cascade of intracellular events, including endoplasmic reticulum (ER) stress and the activation of multiple apoptotic pathways.[7][8]

Signaling Pathways in PH-10 Mediated Cell Death

The cell death induced by Rose Bengal-mediated PDT is a multi-faceted process involving several interconnected signaling pathways. The initial generation of ROS triggers both intrinsic and extrinsic apoptotic pathways.

Studies have shown that Rose Bengal acetate (B1210297) PDT can induce apoptosis through at least four different pathways, ensuring cell death even if one pathway is inhibited.[7] The process involves the activation of initiator caspases such as Caspase-8 (extrinsic pathway), Caspase-9 (intrinsic pathway, triggered by mitochondrial damage), and Caspase-12 (ER stress pathway), all of which converge on the executioner Caspase-3, leading to apoptosis.[8][11]

Preclinical Data

Early preclinical research by this compound demonstrated that PH-10, in conjunction with laser light or low-level radiation, could selectively destroy localized solid tumors. In one reported study, 10 out of 14 mice with tumors showed complete remission after being treated with orally administered PH-10 and laser light.

Subsequent preclinical studies by Provectus on PV-10 have further characterized its in vitro cytotoxic activity across a range of cancer cell lines.

| Cell Line Origin | Cancer Type | Representative Cell Lines | Mean IC₅₀ (µM) ± SD |

| Testicular | Germ Cell Tumor | NCC-IT, NTERA-2, TCAM-2 | 37.5 ± 16.4 |

| Colorectal | Adenocarcinoma | HCT-116, LoVo, T-84 | 64.79 |

| Head and Neck | Squamous Cell Carcinoma | CAL-27, Detroit-562, FaDu, UM-SCC-1 | 106.6 ± 29.2 |

| Breast | Adenocarcinoma | MCF-7, T-47D, MDA-MB-231 | 117.5 ± 71.0 |

| Data from in vitro cytotoxicity assays performed 96 hours post-treatment with PV-10.[12] |

Experimental Protocols: In Vitro Cytotoxicity Assay

A representative experimental protocol for determining the in vitro efficacy of a photosensitizer like PH-10 involves the following steps:

-

Cell Culture: The desired cancer cell lines are cultured in appropriate media and conditions until they reach a suitable confluence.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Incubation with Photosensitizer: The culture medium is replaced with a medium containing various concentrations of the photosensitizer (e.g., PH-10), and the cells are incubated for a specific period (e.g., 1-24 hours) to allow for cellular uptake.

-

Irradiation: The cells are then exposed to a light source of a specific wavelength and dose. Control groups include cells with no treatment, cells with the photosensitizer but no light, and cells with light exposure but no photosensitizer.

-

Viability Assessment: After a further incubation period (e.g., 24-96 hours), cell viability is assessed using a standard method such as the MTT or Alamar Blue assay.

-

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the photosensitizer that causes a 50% reduction in cell viability.

PH-50: A Nanoparticulate Imaging Agent

PH-50 was developed by this compound as a novel cardiovascular imaging agent designed to improve the quality of images obtained from computed tomography (CT) scans.[4] It was formulated as a nanoparticulate, which offers several advantages over traditional small-molecule contrast agents, such as a longer residence time in the bloodstream.[13]

Principles of Nanoparticulate CT Contrast Agents

CT imaging relies on the differential attenuation of X-rays by various tissues. Traditional iodinated contrast agents enhance the visibility of blood vessels and organs but are rapidly cleared from the body. Nanoparticle-based contrast agents are designed to overcome this limitation. By encapsulating or being composed of high-atomic-number elements (which strongly attenuate X-rays), these nanoparticles can circulate for longer periods, allowing for more detailed and prolonged imaging windows.

Preclinical Evaluation Workflow

The preclinical development of a novel nanoparticulate contrast agent like PH-50 follows a structured workflow to establish its safety and efficacy before it can be considered for human trials.

This workflow begins with the synthesis and in vitro characterization of the agent, followed by in vivo studies in animal models to assess its pharmacokinetic profile, imaging efficacy, and safety. Positive results from these comprehensive studies are necessary for filing an Investigational New Drug (IND) application with regulatory agencies like the FDA.[4]

Core Technology: Two-Photon Excitation (TPE)

A cornerstone of this compound's intellectual property was the use of two-photon excitation for both therapeutic and diagnostic applications.[1] TPE is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two lower-energy photons.

Principle of Two-Photon Excitation

In conventional single-photon excitation, a single photon of high energy (e.g., UV or visible light) excites a molecule. In TPE, two photons of lower energy (e.g., near-infrared light) are absorbed simultaneously to achieve the same excited state. This has several advantages, particularly for biological applications:

-

Increased Penetration Depth: Near-infrared light can penetrate deeper into biological tissues than UV or visible light.

-

Reduced Phototoxicity: The lower-energy light used in TPE is less damaging to surrounding tissues.

-

Localized Excitation: The probability of two-photon absorption is significant only at the focal point of the laser, providing high spatial resolution in three dimensions.

This compound's patents covered the use of TPE to deliver light to specific sites within tissue to activate photodynamic drugs like PH-10 or to excite imaging agents for diagnostic purposes.[1]

Conclusion

The "this compound" story is not about a single drug but about a pioneering company, this compound Technologies, Inc., that developed a platform of light-based technologies with significant potential in oncology and diagnostic imaging. The therapeutic agent PH-10 (Rose Bengal Sodium) continues its development journey as PV-10, demonstrating the lasting impact of the company's early research in photodynamic therapy. Similarly, the work on the nanoparticulate imaging agent PH-50 highlighted an early foray into advanced contrast agent design. The company's intellectual property in two-photon excitation underscored its innovative approach to targeted, light-activated medical interventions. This technical guide serves to document the scientific foundations of these developments and their place in the broader history of photomedicine and diagnostic imaging.

References

- 1. researchgate.net [researchgate.net]

- 2. provectusbio.com [provectusbio.com]

- 3. sec.gov [sec.gov]

- 4. sec.gov [sec.gov]

- 5. US8974363B2 - Topical medicaments and methods for photodynamic treatment of disease - Google Patents [patents.google.com]

- 6. provectusbio.com [provectusbio.com]

- 7. Timing the multiple cell death pathways initiated by Rose Bengal acetate photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. airus.unisalento.it [airus.unisalento.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photoactivated Rose Bengal Triggers Phospholipid Hydroperoxidation and Late Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. ascopubs.org [ascopubs.org]

- 13. Nanoparticle Contrast Agents for Computed Tomography: A Focus on Micelles - PMC [pmc.ncbi.nlm.nih.gov]

The Firefly Luciferase Reporter System: An In-depth Technical Guide

The firefly luciferase reporter system stands as a cornerstone in modern biological research, offering a highly sensitive and quantitative method for studying gene expression and cellular processes. This guide provides a detailed overview of the core principles, methodologies, and applications of this powerful tool for researchers, scientists, and professionals in drug development.

Core Principles and Mechanism

The firefly luciferase (FLuc) reporter system is a genetic reporter assay that utilizes the gene encoding the luciferase enzyme from the North American firefly, Photinus pyralis.[1] This enzyme catalyzes a chemical reaction that produces light, a phenomenon known as bioluminescence.[2] The intensity of the light produced is directly proportional to the amount of luciferase enzyme present, which in turn reflects the transcriptional activity of a gene of interest.[3][4]

The fundamental principle involves linking a promoter or regulatory element of a gene of interest to the luciferase gene in an expression vector.[5] This vector is then introduced into cells.[6] When the gene of interest is transcribed, the luciferase gene is also transcribed, leading to the production of the luciferase enzyme.[7] Upon addition of the substrate, D-luciferin, in the presence of ATP and oxygen, luciferase catalyzes a reaction that emits light, which can be quantified using a luminometer.[8][9]

Biochemical Reaction:

The bioluminescent reaction catalyzed by firefly luciferase occurs in two main steps:

-

Adenylation of Luciferin: D-luciferin reacts with ATP, catalyzed by luciferase, to form luciferyl adenylate and pyrophosphate (PPi).[9]

-

Oxidation of Luciferyl Adenylate: The luciferyl adenylate intermediate is then oxidized by molecular oxygen, leading to the formation of an unstable dioxetanone ring.[8][9] This intermediate rapidly breaks down into oxyluciferin, carbon dioxide (CO2), and releases energy in the form of a photon of light.[8]

The light emission is typically in the yellow-green spectrum.[10]

Key Features and Advantages

The firefly luciferase reporter system offers several key advantages that have contributed to its widespread adoption in research:

-

High Sensitivity: Luminescence assays generally have a high signal-to-noise ratio due to the absence of an external light source for excitation, which minimizes background signals.[1] This allows for the detection of very low levels of gene expression.

-

Wide Dynamic Range: The assay is quantitative over a broad range of enzyme concentrations, enabling the precise measurement of changes in gene expression.

-

Rapid Kinetics: The enzymatic reaction is fast, allowing for real-time monitoring of cellular events.

-

No Endogenous Activity: Mammalian cells do not possess endogenous luciferase activity, eliminating background signals from the host cells.[4]

-

Versatility: The system can be adapted for a wide array of applications, from studying promoter activity to high-throughput drug screening.[5]

Quantitative Data and Performance

The performance of a firefly luciferase reporter assay is characterized by several key parameters. The following table summarizes typical performance data, although specific values can vary depending on the cell type, vector, and instrumentation used.

| Parameter | Typical Value/Range | Notes |

| Signal Half-Life | ~2 hours | This refers to the duration of the light signal after substrate addition, making it suitable for high-throughput screening.[4] |

| Emission Peak | ~560 nm (yellow-green) | The emitted light is well-suited for detection with standard luminometers.[10] |

| Detection Limit | Attomole (10-18 mole) range | Demonstrates the high sensitivity of the assay. |

| Linear Range | 7-8 orders of magnitude | Allows for accurate quantification of a wide range of expression levels. |

Experimental Protocols

General Workflow for a Luciferase Reporter Assay

A typical luciferase reporter assay involves the following steps:

-

Construct Preparation: The promoter or regulatory element of interest is cloned into a luciferase expression vector upstream of the luciferase gene.

-

Transfection: The luciferase reporter construct is introduced into the chosen cell line. This can be done using various methods such as lipid-based transfection, electroporation, or viral transduction.

-

Cell Culture and Treatment: The transfected cells are cultured for a period (typically 24-48 hours) to allow for expression of the reporter gene.[6] During this time, cells can be treated with experimental compounds or stimuli to investigate their effects on gene expression.

-

Cell Lysis: The cells are lysed to release the luciferase enzyme.

-

Luminometry: The cell lysate is mixed with a luciferase assay reagent containing D-luciferin and ATP. The resulting light emission is immediately measured using a luminometer.

-

Data Analysis: The measured light output (in Relative Light Units or RLUs) is normalized to a control to determine the relative change in gene expression.

Normalization of Luciferase Assay Data

To account for variations in transfection efficiency and cell number, it is crucial to normalize the firefly luciferase data. This is typically achieved by co-transfecting a second reporter vector that expresses a different luciferase, such as Renilla luciferase (RLuc), under the control of a constitutive promoter. The activity of the experimental FLuc reporter is then normalized to the activity of the RLuc control reporter.

Visualizations

Signaling Pathway of Luciferase Reporter Gene Activation

Caption: Luciferase reporter gene activation pathway.

Experimental Workflow for a Dual-Luciferase Reporter Assay

Caption: Dual-Luciferase reporter assay workflow.

References

- 1. blog.addgene.org [blog.addgene.org]

- 2. Luciferase | Definition, Bioluminescence, Enzyme, Reaction, & Facts | Britannica [britannica.com]

- 3. Molecular Imaging with Reporter Genes: Has Its Promise Been Delivered? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [worldwide.promega.com]

- 5. Reporter gene - Wikipedia [en.wikipedia.org]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. In vitro and in vivo Bioluminescence Reporter Gene Imaging of Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Firefly Luciferase - Creative Biogene [creative-biogene.com]

- 9. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 10. A brief review of reporter gene imaging in oncolytic virotherapy and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

The "Photogen" Revolution: An In-depth Technical Guide to Optogenetics in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability to precisely control cellular processes in real-time is a central goal in molecular biology and drug development. The emergence of "photogenics," more commonly known as optogenetics, has provided a revolutionary toolkit for achieving this control with unprecedented spatiotemporal precision. By employing genetically encoded, light-sensitive proteins, researchers can now manipulate a vast array of molecular events, from signaling pathway activation to gene expression, simply by applying light. This technical guide provides an in-depth overview of the core principles of optogenetics, its key applications in molecular biology, quantitative comparisons of commonly used systems, and detailed experimental protocols for its implementation.

Core Concepts of Optogenetics

Optogenetics leverages photoreceptors from various organisms, which are engineered into modular tools to control the function of specific proteins.[1][2] The fundamental principle involves the fusion of a light-sensitive protein domain to a protein of interest, thereby rendering the target protein's activity dependent on light. The most common mechanisms of optogenetic control include:

-

Light-Induced Dimerization: This is one of the most widely used strategies. Two different proteins are fused to photoreceptor domains that heterodimerize upon illumination. This can be used to recruit a protein to a specific subcellular location or to bring two proteins into proximity to initiate a downstream event.[3][4]

-

Light-Induced Oligomerization: Certain photoreceptors, like cryptochrome (B1237616) 2 (CRY2), have the ability to form clusters or oligomers when exposed to blue light. This can be used to concentrate a protein of interest at a specific site, thereby increasing its local concentration and activity.

-

Conformational Change and Uncaging: Some optogenetic tools are based on a light-sensitive domain that "cages" the active site of a protein in the dark. Upon illumination, a conformational change occurs, "uncaging" the active site and restoring the protein's function.

Key Optogenetic Systems: A Quantitative Comparison

The choice of an optogenetic system depends on several factors, including the desired wavelength of light, the kinetics of activation and deactivation, and the potential for off-target effects. Below is a summary of some of the most commonly used optogenetic systems.

| System | Mechanism | Activation Wavelength (nm) | Deactivation | On-Kinetics | Off-Kinetics | Key Features |

| CRY2/CIB1 | Blue light-induced heterodimerization | ~450-488 | Reverts in the dark | Seconds to minutes | Minutes | Forms oligomers, can be used for clustering.[5] |

| PhyB/PIF | Red/far-red light-induced heterodimerization | ~650 (Red) | ~750 (Far-red) light | Seconds | Seconds | Reversible with different wavelengths of light.[5] |

| iLID | Blue light-induced heterodimerization | ~470 | Reverts in the dark | Sub-second to seconds | Seconds to a minute | Improved version of the LOV2 domain with reduced dark-state interaction.[6][7] |

| LOV2 Domain | Blue light-induced conformational change (uncaging) | ~440-473 | Reverts in the dark | Milliseconds to seconds | Seconds | Monomeric system, useful for controlling single protein activity.[5] |

| Dronpa | Green light-induced dissociation of a homodimer | ~400 (dissociation) | Reassembles in the dark | Seconds | Minutes | Can be used for light-induced protein release.[5] |

Note: The kinetic values are approximate and can vary depending on the specific fusion protein, cellular context, and experimental conditions.

Applications in Modulating Signaling Pathways

Optogenetics has been instrumental in dissecting the complex dynamics of intracellular signaling pathways. By controlling the activity of key signaling nodes with high temporal resolution, researchers can investigate how the duration, frequency, and amplitude of a signal influence cellular outcomes.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras/Raf/MEK/ERK cascade, is a central regulator of cell proliferation, differentiation, and survival.[8] Optogenetic tools have been developed to control this pathway at multiple levels. A common strategy involves the light-induced recruitment of a key signaling component, such as the kinase Raf1, to the plasma membrane, where it becomes activated.[6]

Caption: Light-induced recruitment of CRY2-Raf1 to a membrane-anchored CIB1 activates the MAPK/ERK cascade.

This protocol describes the light-induced activation of the MAPK/ERK pathway in cultured mammalian cells (e.g., HEK293T or PC12) using the CRY2/CIB1 system.

Materials:

-

HEK293T cells

-

Plasmids: pCIBN-CAAX-mCherry and pCRY2-Raf1-mCitrine (available from Addgene or other repositories)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

DMEM with 10% FBS

-

Glass-bottom imaging dishes

-

Fluorescence microscope equipped with a 470 nm light source and appropriate filters for mCherry and mCitrine

-

Anti-phospho-ERK antibody for Western blotting or immunofluorescence

-

Secondary antibodies

-

DAPI

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T cells on glass-bottom dishes at a density that will result in 50-70% confluency on the day of transfection.

-

Co-transfect the cells with pCIBN-CAAX-mCherry and pCRY2-Raf1-mCitrine plasmids using your preferred transfection reagent according to the manufacturer's instructions. A 1:1 plasmid ratio is a good starting point, but this may need to be optimized.[9]

-

Incubate the cells for 24-48 hours post-transfection to allow for protein expression. Keep the cells in the dark to prevent premature activation of the CRY2 system.[9]

-

-

Light Stimulation and Imaging:

-

Before imaging, replace the culture medium with fresh, pre-warmed medium.

-

Mount the dish on the fluorescence microscope.

-

Identify cells co-expressing both mCherry (membrane localization) and mCitrine (cytosolic localization in the dark).

-

Acquire baseline images in both channels before stimulation.

-

To activate the system, illuminate the cells with blue light (e.g., 470 nm) using the microscope's light source. The duration and intensity of the light pulse can be varied to control the level of pathway activation. A typical starting point is continuous illumination or pulses every few seconds.

-

Acquire images during and after light stimulation to observe the recruitment of CRY2-Raf1-mCitrine to the plasma membrane.

-

-

Analysis of ERK Phosphorylation:

-

Immunofluorescence:

-

After light stimulation, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 5% BSA in PBS.

-

Incubate with anti-phospho-ERK primary antibody overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody and DAPI.

-

Image the cells to quantify the nuclear translocation of phospho-ERK.

-

-

Western Blotting:

-

Lyse the cells at different time points after light stimulation.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with anti-phospho-ERK and total ERK antibodies.

-

Quantify the band intensities to determine the level of ERK phosphorylation.

-

-

Applications in Controlling Gene Expression

Light-inducible gene expression systems provide precise temporal control over the production of a protein of interest. This is particularly useful for studying the function of genes where constitutive overexpression may be toxic or lead to compensatory changes.

Light-Inducible Transcription

A common strategy for light-inducible transcription involves a two-hybrid system where a DNA-binding domain and a transcriptional activation domain are fused to two different light-dimerizable proteins. Upon illumination, the two components are brought together at a specific promoter, initiating transcription of the target gene. The EL222-based system is another example, where blue light induces a conformational change in the VPR-EL222 fusion protein, allowing it to bind to the C120 promoter and activate transcription.[10]

Caption: Blue light induces dimerization and DNA binding of VPR-EL222, activating transcription of a target gene.

This protocol describes the use of the VPR-EL222 system to induce the expression of a reporter gene (e.g., mCherry) in mammalian cells.

Materials:

-

HEK293T cells

-

Plasmids: VPR-EL222 expression vector and a reporter vector with the C120 promoter driving mCherry expression.

-

Transfection reagent

-

DMEM with 10% FBS

-

Multi-well plates (e.g., 24-well)

-

LED illumination system (e.g., 470 nm LED array)

-

Plate reader or fluorescence microscope for quantifying mCherry expression

-

TRIzol reagent for RNA extraction (optional)

-

qRT-PCR reagents (optional)

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect the cells with the VPR-EL222 and C120-mCherry plasmids.[10] Include a control group transfected with only the reporter plasmid.

-

Incubate for 24 hours in the dark.

-

-

Light Induction:

-

Place the plate in a light-tight incubator equipped with an LED illumination system.

-

Expose the cells to blue light (470 nm). A pulsed light regimen (e.g., 20 seconds ON, 40 seconds OFF) can reduce phototoxicity while maintaining activation.[10]

-

Keep a duplicate plate in the dark as a negative control.

-

Incubate for the desired duration (e.g., 6, 12, 24 hours).

-

-

Quantification of Gene Expression:

-

Fluorescence Measurement:

-

After the induction period, measure the mCherry fluorescence using a plate reader or by capturing and analyzing images on a fluorescence microscope.

-

Compare the fluorescence levels between the light-exposed and dark control groups.

-

-

qRT-PCR (for mRNA quantification):

-

Harvest the cells at different time points after the start of illumination.

-

Extract total RNA using TRIzol reagent.[10]

-

Perform reverse transcription to generate cDNA.

-

Use qRT-PCR with primers specific for mCherry and a housekeeping gene to quantify the relative mRNA expression levels.

-

-

Future Perspectives and Conclusion

Optogenetics is a rapidly evolving field with continuous development of new tools with improved properties, such as red-shifted activation spectra for deeper tissue penetration and faster kinetics for more precise temporal control.[1] The combination of optogenetics with other advanced technologies like CRISPR-based gene editing and high-resolution microscopy is opening up new frontiers in our ability to probe and engineer biological systems. For drug development professionals, optogenetic systems offer a powerful platform for target validation and for studying the dynamic cellular responses to therapeutic interventions. The "photogen" revolution is set to continue illuminating the intricate workings of the cell, driving innovation in both basic research and translational medicine.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. youtube.com [youtube.com]

- 3. Light‐Induced Dimerization Approaches to Control Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. Construction of Light-Activated Neurotrophin Receptors Using the Improved Light-Induced Dimerizer (iLID) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering an improved light-induced dimer (iLID) for controlling the localization and activity of signaling proteins [ouci.dntb.gov.ua]

- 8. Frontiers | A Step-by-Step Protocol for Optogenetic Kindling [frontiersin.org]

- 9. Optogenetic tools for manipulating protein subcellular localization and intracellular signaling at organelle contact sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

A Technical Comparison of Photogen and GFP for Advanced Cell Tracking

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to track living cells over time is fundamental to understanding complex biological processes, from developmental biology to cancer metastasis and immune responses. For decades, Green Fluorescent Protein (GFP) and its spectral variants have been the workhorses of live-cell imaging, enabling researchers to visualize cellular dynamics with high spatial and temporal resolution. However, the emergence of "photogen" technologies, specifically fluorogen-activating protein (FAP) systems, presents a compelling alternative with distinct advantages in certain applications. This in-depth technical guide provides a comprehensive comparison of a representative this compound system, the malachite green-fluorogen activating protein (MG-FAP) complex, and the widely used Green Fluorescent Protein (GFP) for cell tracking applications. We will delve into their core mechanisms, quantitative performance metrics, experimental protocols, and potential limitations to assist researchers in selecting the optimal tool for their specific needs.

Core Mechanisms: A Tale of Two Fluorescent Strategies

The fundamental difference between GFP and this compound systems lies in how they generate a fluorescent signal.

Green Fluorescent Protein (GFP): An Intrinsic Fluorophore

GFP is a protein that, upon expression within a cell, autocatalytically forms a chromophore from three of its own amino acids.[1] This intrinsic fluorescence means that once the GFP gene is successfully transcribed and translated, the cell will produce a fluorescent protein without the need for external cofactors or substrates.[1] This property has made GFP an invaluable tool for labeling and tracking cells and proteins.[1]

This compound (MG-FAP System): A Fluorogenic Partnership

In contrast, the MG-FAP "this compound" system is a two-component technology. It consists of a genetically encoded Fluorogen Activating Protein (FAP) and a synthetic, cell-permeable dye called a fluorogen (in this case, malachite green or its derivatives).[2][3] The FAP itself is not fluorescent. The malachite green fluorogen is also non-fluorescent in its unbound state in the aqueous cellular environment.[4] Fluorescence is generated only when the fluorogen binds to its specific FAP, leading to a significant increase in its quantum yield.[4] This "turn-on" mechanism is the cornerstone of the high signal-to-noise ratio offered by this compound systems.[3]

Signaling Pathway Diagrams

Quantitative Data Presentation: A Head-to-Head Comparison

The choice between GFP and a this compound system often comes down to quantitative differences in their performance. The following tables summarize key photophysical properties for common variants of GFP and the MG-FAP system. It is important to note that these values can vary depending on the specific variant, cellular environment, and imaging conditions.

| Property | Enhanced GFP (EGFP) | Emerald | MG-FAP (Aze-MG derivative) |

| Excitation Max (nm) | ~488 | ~487 | ~638 |

| Emission Max (nm) | ~509 | ~509 | ~650-721[4] |

| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~56,000[5] | ~57,500 | Not readily available for the complex |

| Quantum Yield (Φ) | ~0.60[5] | ~0.68 | ~0.28[6] |

| Brightness (EC x QY / 1000) | ~33.6 | ~39.1 | Not directly comparable without EC |

| Photostability | Moderate | Improved over EGFP[7] | Generally lower than GFP, but can be mitigated with a "buffering" strategy[1][6] |

| Feature | GFP | This compound (MG-FAP) |

| Signal-to-Noise Ratio | Can be limited by autofluorescence and diffuse cytoplasmic signal.[8] | High, due to the "turn-on" nature of the fluorogen upon binding.[3] |

| Temporal Control | Constitutive expression after transfection. | Fluorescence can be initiated at a specific time by adding the fluorogen. |

| Spectral Range | Wide range of variants from blue to red. | Primarily in the far-red to near-infrared, reducing cellular autofluorescence.[4] |

| Labeling Strategy | Genetic encoding. | Genetic encoding of FAP + addition of a small molecule fluorogen.[3] |

| Wash Steps | Not required. | "No-wash" protocols are a key advantage.[9][10] |

Experimental Protocols: A Practical Guide

The implementation of GFP and this compound systems for cell tracking involves distinct experimental workflows.

GFP-Based Cell Tracking Workflow

Detailed Methodology for GFP Transfection and Cell Tracking:

-

Plasmid Preparation:

-

Obtain a mammalian expression vector containing the gene for the desired GFP variant (e.g., pEGFP-N1).

-

Amplify the plasmid in a suitable E. coli strain and purify using a commercial plasmid purification kit to obtain high-quality, endotoxin-free DNA.

-

-

Cell Culture and Seeding:

-

Culture the target cell line in the appropriate growth medium.

-

The day before transfection, seed the cells into the desired culture vessel (e.g., 6-well plate, chambered coverglass) to achieve 70-90% confluency on the day of transfection.[11]

-

-

Transfection:

-

On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol (e.g., using Lipofectamine or similar lipid-based reagents).[12]

-

Briefly, dilute the plasmid DNA and the transfection reagent in serum-free medium.

-

Combine the diluted DNA and reagent, and incubate at room temperature to allow complex formation.

-

Add the complexes dropwise to the cells in complete growth medium.

-

-

Expression and Imaging:

-

Incubate the cells for 24-48 hours to allow for the expression of GFP.[11]

-

Visualize GFP-expressing cells using a fluorescence microscope equipped with the appropriate filter set for the GFP variant (e.g., excitation ~488 nm, emission ~510 nm for EGFP).

-

For cell tracking, acquire time-lapse images at desired intervals.

-

-

Data Analysis:

-

Use image analysis software to track the movement and behavior of individual fluorescent cells over time.

-

This compound (MG-FAP)-Based Cell Tracking Workflow

Detailed Methodology for MG-FAP Labeling and Cell Tracking:

-

Plasmid Preparation and Transfection:

-

Follow the same procedures as for GFP to prepare and transfect cells with a plasmid encoding the Fluorogen Activating Protein (FAP).

-

-

Fluorogen Preparation and Labeling:

-

Prepare a stock solution of the malachite green (MG) derivative in a suitable solvent (e.g., DMSO).

-

Dilute the MG stock solution in cell culture medium to the desired final concentration (typically in the nanomolar range).[9]

-

Remove the existing medium from the FAP-expressing cells and add the medium containing the MG fluorogen.

-

Incubate the cells for a short period (e.g., 5-30 minutes) at 37°C to allow the fluorogen to enter the cells and bind to the FAP.[9][10]

-

-

Imaging and Data Analysis:

-

Image the cells using a fluorescence microscope with a filter set appropriate for the MG-FAP complex (e.g., excitation ~640 nm, emission ~660 nm).

-

Acquire time-lapse images for cell tracking.

-

Analyze the data as described for GFP.

-

Cytotoxicity and Other Considerations

GFP: While widely used, high levels of GFP expression can be cytotoxic to some cell types, potentially leading to apoptosis.[13][14][15] The cytotoxicity can be dose-dependent, and some studies suggest that certain cell lines are more susceptible than others.[14] Furthermore, GFP can be immunogenic in in vivo studies, which is a critical consideration for long-term cell tracking experiments in animal models.[14]

This compound (MG-FAP): The cytotoxicity of the MG-FAP system is a two-fold consideration. The expression of the FAP itself is generally considered to have low toxicity. However, the malachite green dye has been shown to exhibit dose-dependent cytotoxicity and genotoxicity in various mammalian cell lines.[16][17] Therefore, it is crucial to use the lowest effective concentration of the fluorogen and to perform appropriate toxicity assays for the specific cell type and experimental duration. The use of newer, optimized MG derivatives with improved brightness may allow for lower, less toxic concentrations.[1][6]

Conclusion: Choosing the Right Tool for the Job

Both GFP and this compound (MG-FAP) systems are powerful tools for cell tracking, each with a unique set of strengths and weaknesses.

GFP is the ideal choice for:

-

Straightforward, genetically encoded labeling without the need for additional reagents.

-

A wide array of well-characterized spectral variants for multicolor imaging.

-

Applications where moderate signal-to-noise is acceptable.

This compound (MG-FAP) systems excel in:

-

Applications requiring a high signal-to-noise ratio, particularly in cells with high autofluorescence.

-

Experiments where temporal control over fluorescence activation is desired.

-

Imaging in the far-red to near-infrared spectrum to minimize phototoxicity and autofluorescence.

-

"No-wash" labeling protocols for simplified workflows.

Ultimately, the decision between GFP and a this compound system should be based on the specific requirements of the experiment, including the cell type, the duration of the study, the need for temporal control, and the desired signal-to-noise ratio. By carefully considering the technical details outlined in this guide, researchers can make an informed choice to best illuminate their biological questions.

References

- 1. Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Characterization of Split Fluorescent Protein Variants and Quantitative Analyses of Their Self-Assembly Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01150G [pubs.rsc.org]

- 7. Introduction to Fluorescent Proteins | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorogen Activating Protein–Affibody Probes: Modular, No-Wash Measurement of Epidermal Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. pdf.journalagent.com [pdf.journalagent.com]

- 13. Is green fluorescent protein toxic to the living cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cellular GFP Toxicity and Immunogenicity: Potential Confounders in in Vivo Cell Tracking Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Is green fluorescent protein toxic to the living cells? | Semantic Scholar [semanticscholar.org]

- 16. The synthetic dye malachite green found in food induces cytotoxicity and genotoxicity in four different mammalian cell lines from distinct tissuesw - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Light Emission Spectrum of Photogen Compound

Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific information on a compound named "Photogen." Therefore, this technical guide utilizes 4-Methyl-5-phenyloxazole, a well-characterized fluorescent molecule from the oxazole (B20620) family, as a representative example to illustrate the principles and methodologies requested. The data and protocols presented are based on the known properties of 4-Methyl-5-phenyloxazole and related compounds.[1][2]

This guide provides a detailed overview of the light emission properties of a representative fluorescent compound, intended for researchers, scientists, and drug development professionals. It covers the quantitative photophysical data, detailed experimental protocols for spectral acquisition, and illustrates relevant workflows and signaling pathways.

Quantitative Photophysical Data

The photophysical properties of a fluorescent compound are essential for its application in various assays and imaging techniques. The following table summarizes the key spectral characteristics for the representative compound, 4-Methyl-5-phenyloxazole.

| Parameter | Value | Notes |

| Excitation Maximum (λex,max) | ~310 nm | The peak wavelength of light absorbed by the molecule to reach an excited state. Typically in the UV range for this class of compounds.[1][3] |

| Emission Maximum (λem,max) | ~350 nm | The peak wavelength of light emitted as the molecule returns to its ground state, typically in the blue region of the spectrum.[1][3] |

| Stokes Shift | ~40 nm | The difference between the excitation and emission maxima. A larger Stokes shift is often desirable to minimize spectral overlap. |

| Fluorescence Quantum Yield (Φf) | Data not available | Quantitative data on the fluorescence quantum yield for 4-Methyl-5-phenyloxazole is not readily available in published literature.[4] For comparison, the quantum yield of Fluorescein is ~0.92 and Rhodamine 6G is ~0.95 under specific conditions.[5][6] |

| Photostability | Qualitatively high | While quantitative data is limited, oxazole derivatives are generally known for their high photostability. However, some evidence suggests that the methyl group may slightly reduce stability compared to related compounds like 2,5-diphenyloxazole (B146863) (PPO).[4] |

Experimental Protocol: Measurement of Fluorescence Spectrum

Accurate determination of the excitation and emission spectra is crucial for characterizing a fluorescent compound. The following protocol outlines a standardized procedure for these measurements using a spectrofluorometer.[1]

2.1. Instrumentation

A spectrofluorometer is the primary instrument, typically consisting of:

-

Light Source: A high-intensity Xenon arc lamp is recommended for its continuous emission across UV and visible regions.[1]

-

Monochromators: Two diffraction grating monochromators are required, one for selecting the excitation wavelength and one for analyzing the emission spectrum.[1]

-

Sample Holder: A temperature-controlled cuvette holder for standard 1 cm path length quartz cuvettes.

-

Detector: A sensitive photomultiplier tube (PMT) is commonly used to detect the emitted fluorescence.

2.2. Sample Preparation

-

Stock Solution: Prepare a stock solution of 4-Methyl-5-phenyloxazole in a suitable solvent (e.g., DMSO). This solution should be stored protected from light at -20°C.[3]

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired working concentration in the experimental buffer or solvent. The final concentration should result in an absorbance of less than 0.05 at the excitation wavelength to avoid inner filter effects.

-

Blank Sample: Prepare a blank sample containing only the solvent used for the working solution.

2.3. Data Acquisition

-

Instrument Setup: Turn on the spectrofluorometer and allow the Xenon lamp to stabilize for at least 30 minutes. Perform wavelength calibration according to the manufacturer's instructions. Set the excitation and emission slit widths (a common starting point is 5 nm).[1]

-

Blank Correction: Run a blank spectrum using the solvent alone and subtract it from the sample spectra to correct for background fluorescence and Raman scattering.[1]

-

Excitation Spectrum Measurement:

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined λex,max (e.g., 310 nm).[1]

-

Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength (e.g., 320 nm) up to a suitable upper limit (e.g., 500 nm).[1]

-

Record the fluorescence intensity at each emission wavelength to generate the fluorescence emission spectrum.[1]

-

Mandatory Visualizations

3.1. Experimental Workflow for Fluorescence Spectroscopy

Caption: Experimental workflow for measuring the fluorescence spectrum of a compound.

3.2. Hypothetical Signaling Pathway Using a this compound-like Probe

This diagram illustrates a hypothetical scenario where a "this compound-like" fluorescent probe is used to visualize the activation of a receptor tyrosine kinase (RTK) pathway, a common target in drug development.

Caption: Hypothetical signaling pathway using a this compound-like fluorescent probe.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Frontiers | Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition [frontiersin.org]

The Specter of Light: An In-Depth Technical Guide to Phototoxicity in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the critical area of phototoxicity, the property of a chemical substance to induce a toxic response in the presence of light. While the term "Photogen" does not correspond to a specific known cytotoxic agent, this document will serve as a comprehensive whitepaper on the principles and methodologies used to assess the phototoxic potential of compounds in mammalian cells. Understanding these mechanisms and experimental approaches is paramount for the safety evaluation of new chemical entities in drug development and other industries.

Introduction to Phototoxicity

Phototoxicity is a non-immunological reaction that occurs when a substance, known as a photosensitizer, absorbs light energy and subsequently initiates a series of events leading to cellular damage. This phenomenon is a significant concern in drug development, as it can lead to adverse effects in patients exposed to sunlight after administration of a photosensitizing drug. The assessment of phototoxicity is therefore a crucial step in the preclinical safety evaluation of new pharmaceuticals.

The underlying mechanism of phototoxicity typically involves the generation of reactive oxygen species (ROS). Upon absorbing photons, a photosensitizer transitions to an excited state. It can then transfer this energy to molecular oxygen, creating highly reactive species such as singlet oxygen and superoxide (B77818) anions. These ROS can indiscriminately damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through necrosis or apoptosis.

Mechanisms of Phototoxicity and Cellular Responses

The interaction of a photosensitizer with light and oxygen can trigger a cascade of molecular events that disrupt cellular homeostasis. The primary mechanisms and the resulting cellular fates are outlined below.

Generation of Reactive Oxygen Species (ROS)

The phototoxic process is often initiated by the formation of ROS. This can occur through two primary pathways:

-

Type I Reaction: The excited photosensitizer reacts directly with a substrate, such as a biological molecule, to produce free radicals. These radicals can then react with oxygen to form ROS.

-

Type II Reaction: The excited photosensitizer directly transfers its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).

These ROS can lead to:

-

Lipid Peroxidation: Damage to cellular membranes, affecting their fluidity and integrity.

-

Protein Oxidation: Alteration of protein structure and function, including enzymes and structural proteins.

-

DNA Damage: Induction of single- and double-strand breaks, as well as DNA base modifications.

Cellular Fate: Apoptosis vs. Necrosis

The extent and nature of the cellular damage induced by a photosensitizer determine the mode of cell death.

-

Apoptosis: Programmed cell death, characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. This is often observed at lower doses of the photosensitizer or lower light intensities. The process is immunologically silent.

-

Necrosis: Uncontrolled cell death resulting from severe cellular injury. It is characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response. High doses of photosensitizer or high light intensities typically lead to necrosis.

The balance between apoptosis and necrosis is influenced by the specific photosensitizer, its subcellular localization, the light dose, and the cell type.

Quantitative Assessment of Phototoxicity

A variety of in vitro assays are available to quantify the phototoxic potential of a compound. These assays typically measure cell viability, membrane integrity, or specific markers of cell death.

| Assay Name | Principle | Endpoint Measured | Cell Lines Commonly Used |

| 3T3 Neutral Red Uptake (NRU) Phototoxicity Test | Measures the uptake of the vital dye Neutral Red into the lysosomes of viable cells. | Cell viability (decrease in Neutral Red uptake) | Balb/c 3T3 |

| Lactate Dehydrogenase (LDH) Release Assay | Measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes. | Cytotoxicity (increase in LDH release) | Various, including HaCaT, A431 |

| MTT/XTT Assay | Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan (B1609692) product. | Cell viability (decrease in metabolic activity) | Various |

| Annexin V/Propidium Iodide (PI) Staining | Differentiates between apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells. | Apoptosis and Necrosis rates | Various |

| Comet Assay (Single Cell Gel Electrophoresis) | Measures DNA strand breaks in individual cells. | Genotoxicity (DNA damage) | Various, including V79 |

| Micronucleus Test | Detects chromosomal damage by scoring for the presence of micronuclei in dividing cells. | Genotoxicity (clastogenicity and anugenicity) | V79, L5178Y |

Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment of phototoxicity. Below is a representative protocol for the widely accepted 3T3 NRU Phototoxicity Test.

3T3 Neutral Red Uptake (NRU) Phototoxicity Test

Objective: To determine the phototoxic potential of a test substance by comparing its cytotoxicity in the presence and absence of a non-cytotoxic dose of simulated solar light.

Materials:

-

Balb/c 3T3 fibroblasts

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Neutral Red solution

-

Test substance and solvent control

-

96-well cell culture plates

-

Solar simulator with a UVA filter

Procedure:

-

Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Prepare a range of concentrations of the test substance. Remove the culture medium from the cells and add the test substance dilutions to both plates. Include solvent controls.

-

Incubation: Incubate the cells with the test substance for 1 hour.

-

Irradiation: Expose one plate (+L) to a non-cytotoxic dose of simulated solar light (e.g., 5 J/cm² UVA). Keep the second plate (-L) in the dark.

-